molecular formula C23H22ClN3O3S B2886859 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 838894-42-1

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B2886859
M. Wt: 455.96
InChI Key: ZTPHQWNYMYQUTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, which may include 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, involves sequential reactions. These reactions include the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .

Scientific Research Applications

Enzyme Inhibition Potential

Sulfonamide hybrids have shown significant potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial for neurodegenerative diseases management. Compounds synthesized from 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide demonstrated high inhibition rates, with some showing up to 91% inhibition against AChE and 92% against BChE. Molecular docking studies supported these findings, indicating strong binding affinities (Kausar et al., 2019).

Carbonic Anhydrase Inhibition

Another research highlighted the inhibition effects of sulfonamide derivatives on carbonic anhydrase I and II, with Ki values in the low nanomolar range. This suggests the compounds' potential in treating conditions related to carbonic anhydrase activity, such as glaucoma and edema (Gul et al., 2016).

Antimicrobial and Anti-HIV Activities

Studies on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have demonstrated promising antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) analysis provided insights into the compounds' bioactive potential, paving the way for novel therapeutic agents (Iqbal et al., 2006).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, sulfonamides have been employed as catalysts or reactants for producing various organic compounds. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide was identified as a mild and selective oxidant for alcohols and ethers, showcasing the versatility of sulfonamide compounds in organic synthesis (Palav et al., 2021).

properties

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPHQWNYMYQUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

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